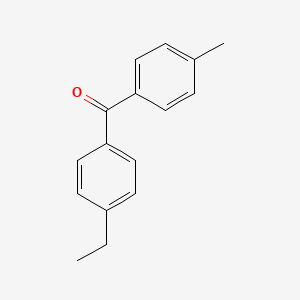
(4-Ethylphenyl)(4-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethylphenyl)(4-methylphenyl)methanone is an organic compound with the molecular formula C16H16O It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylphenyl)(4-methylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 4-Ethylbenzoyl chloride and 4-methylbenzene.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Dichloromethane (CH2Cl2) or another non-polar solvent.
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
The reaction yields this compound as the primary product after purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, resulting in high-purity products suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(4-Ethylphenyl)(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group to an alcohol can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: 4-Ethylbenzoic acid and 4-methylbenzoic acid.
Reduction: (4-Ethylphenyl)(4-methylphenyl)methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
(4-Ethylphenyl)(4-methylphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (4-Ethylphenyl)(4-methylphenyl)methanone involves its interaction with specific molecular targets. The carbonyl group (C=O) can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(4-Methylphenyl)(phenyl)methanone: Similar structure but lacks the ethyl group.
(4-Ethylphenyl)(phenyl)methanone: Similar structure but lacks the methyl group.
(4-Methoxyphenyl)(4-methylphenyl)methanone: Contains a methoxy group instead of an ethyl group.
Uniqueness
(4-Ethylphenyl)(4-methylphenyl)methanone is unique due to the presence of both ethyl and methyl groups on the aromatic rings. This structural feature influences its chemical reactivity and physical properties, making it distinct from other similar compounds .
Properties
CAS No. |
64357-46-6 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
(4-ethylphenyl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C16H16O/c1-3-13-6-10-15(11-7-13)16(17)14-8-4-12(2)5-9-14/h4-11H,3H2,1-2H3 |
InChI Key |
VZUYIGUVLGEBNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


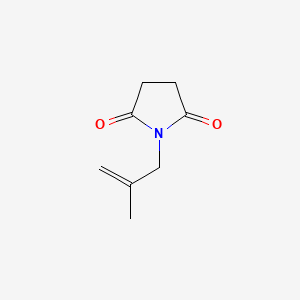
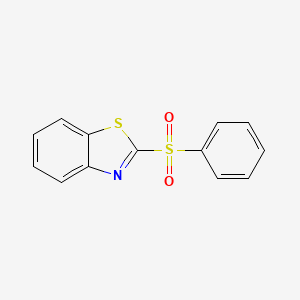
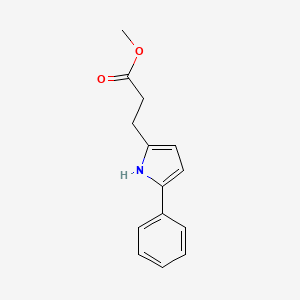
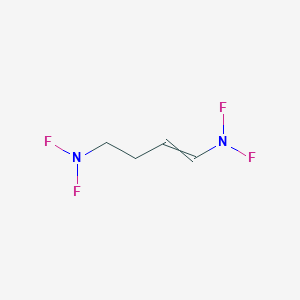
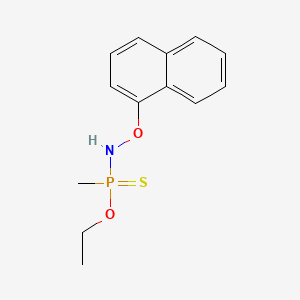
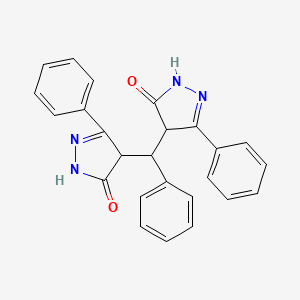
![1,1'-[1,4-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B14488143.png)
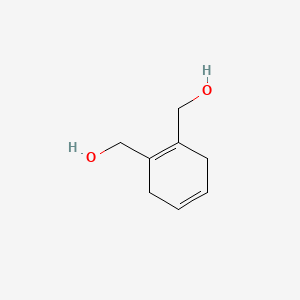
![1,1,6,6-Tetramethyl-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14488160.png)

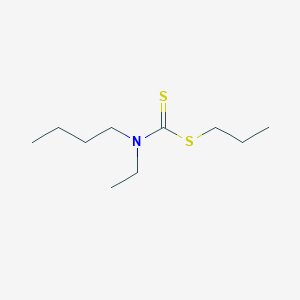

![1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene](/img/structure/B14488199.png)

